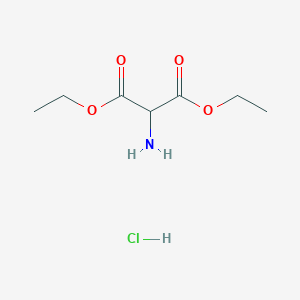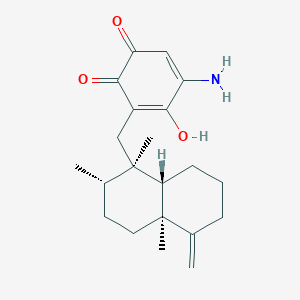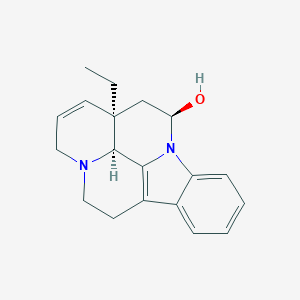
14,15-Didehydroisoeburnamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 14,15-Didehydroisoeburnamine involves complex chemical reactions. For instance, chiral (Z)-α,β-didehydroamino acid (DDAA) derivatives can be obtained from chiral iminic cyclic glycine templates, which further undergo various cycloaddition reactions to yield cyclic and bicyclic α-amino acids (Abellan et al., 2001). Another approach starts from 15α-chlorovincamine leading to various eburnane derivatives through steps like epoxy formation and transformations into (+)-15-oxodihydroeburnamine (Szántay & Moldvai, 1994).
Molecular Structure Analysis
The crystal structure analysis provides insights into the molecular arrangement and stability of compounds. The structure of 14-deoxy-11,12-didehydroandrographolide, for example, has been determined, revealing trans-fused six-membered rings and a planar furan ring, which are essential for understanding the structural basis of related compounds (Gupta et al., 1993).
Chemical Reactions and Properties
Reactions involving didehydro compounds often involve dehydrogenation processes and cycloaddition reactions, as seen in the preparation of 15,16-didehydro compounds from morphine derivatives (Haddlesey et al., 1972). These reactions are crucial for modifying the structural and chemical properties of the base compounds.
Physical Properties Analysis
The physical properties of these compounds, such as crystalline structure and melting points, are closely related to their chemical structure. High-resolution X-ray structure analysis provides a detailed view of the molecular conformation, essential for understanding the physical behavior of these compounds in different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are determined by the functional groups and overall molecular structure. Studies on new eburnamine-type alkaloids, for example, highlight the role of specific structural features in their chemical behavior and potential biological activity (Liu et al., 2014).
Applications De Recherche Scientifique
Hypoglycemic Activity
14,15-Didehydroisoeburnamine, a derivative found in the Vincan- and Eburnan-type alkaloids, has demonstrated potential in enhancing glucose consumption in L6 myotube models. This discovery opens pathways for further investigation into its possible use in managing diabetes or related metabolic disorders (Yu et al., 2021).
Synthesis and Structural Applications
The synthesis of new eburnamine-type alkaloids, which include compounds like methyl (3α,14β,15β,16α)-17,18-didehydro-14,15-dihydroeburnamine-15-methoxy-14-carboxylate, highlights the compound's significance in chemical research. Its preparation from (+)-17,18-dehydroapovincamine, and the exploration of the optimal conditions for this reaction, showcase its potential in the field of synthetic chemistry and pharmaceuticals (Liu et al., 2014).
Cytotoxic Activities
14,15-Didehydroisoeburnamine, along with other new indole alkaloids, has been found in certain species of the Ervatamia genus. While these compounds have been evaluated for their in vitro cytotoxic activities, their specific therapeutic potentials and mechanisms of action remain an area for further research (Zhang et al., 2007).
Propriétés
IUPAC Name |
(15R,17R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13-pentaen-17-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-19-9-5-10-20-11-8-14-13-6-3-4-7-15(13)21(16(22)12-19)17(14)18(19)20/h3-7,9,16,18,22H,2,8,10-12H2,1H3/t16-,18-,19+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEIVSZGVBPOQZ-QRQLOZEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(N3C4=CC=CC=C4C5=C3C1N(CC5)CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12C[C@H](N3C4=CC=CC=C4C5=C3[C@H]1N(CC5)CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
14,15-Didehydroisoeburnamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

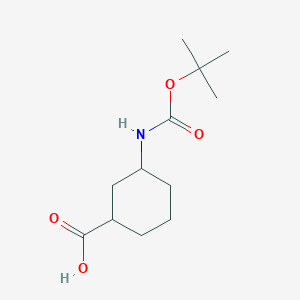
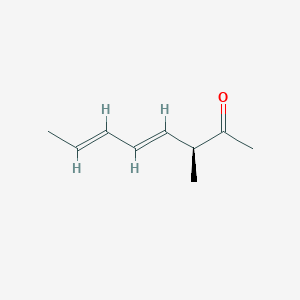

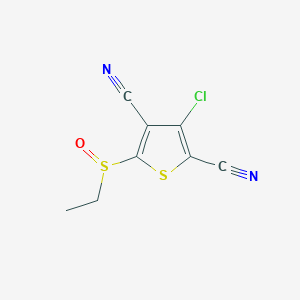
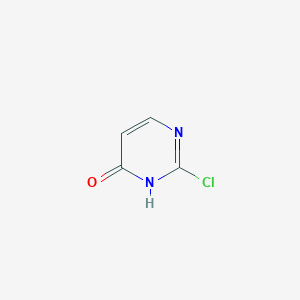
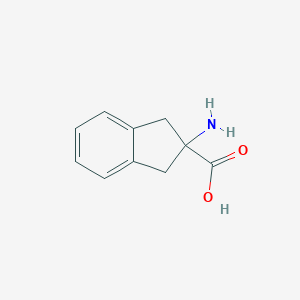
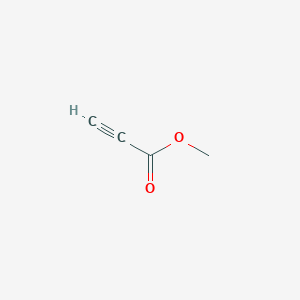
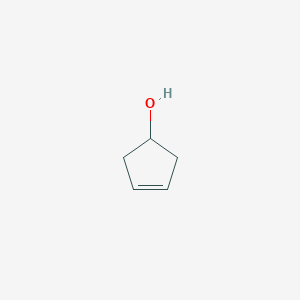
![4-[(3-Methoxyphenyl)methyl]morpholine](/img/structure/B50748.png)
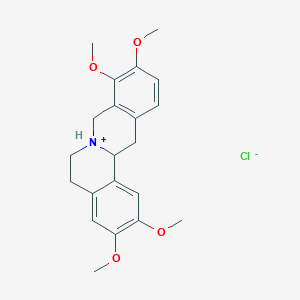
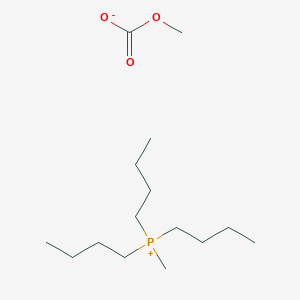
![(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B50762.png)
